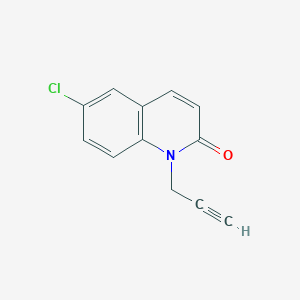
6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the reaction of 6-chloroquinolin-2(1H)-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The propargyl group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted quinolin-2(1H)-ones.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing neuroprotective and anti-inflammatory agents.
Biological Studies: Investigated for its effects on cellular pathways and molecular targets.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. It has been shown to inhibit pathways related to endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroquinolin-2(1H)-one: Lacks the propargyl group, making it less versatile in cyclization reactions.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the chloro group, affecting its reactivity in substitution reactions.
Uniqueness
6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the chloro and propargyl groups, which allow it to participate in a wider range of chemical reactions and enhance its potential biological activities.
Eigenschaften
Molekularformel |
C12H8ClNO |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
6-chloro-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H8ClNO/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2 |
InChI-Schlüssel |
CWJCAUZUQGIDCS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C2=C(C=CC1=O)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


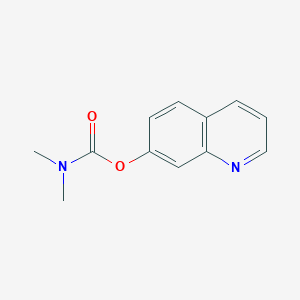

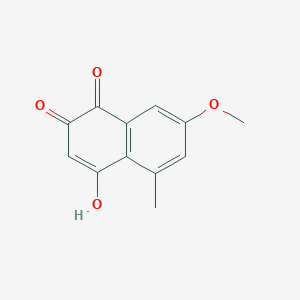
![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)



![2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)


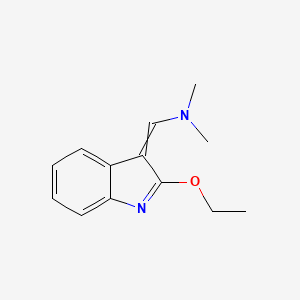

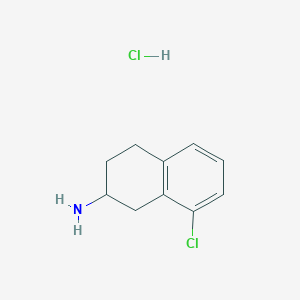
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)
